molecular formula C15H19N3OS B1271020 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 831241-56-6

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271020
M. Wt: 289.4 g/mol
InChI Key: ILTFSMASIBWVMF-UHFFFAOYSA-N
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Description

“4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H19N3OS . It is a derivative of the 1,2,4-triazole class of compounds .


Molecular Structure Analysis

The molecular structure of “4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” includes an allyl group (C3H5-) attached to the 4th position of a 1,2,4-triazole ring. The 5th position of the ring is substituted with a 4-butoxyphenyl group. The 3rd position of the ring contains a thiol group (-SH) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.396 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 450.5±55.0 °C at 760 mmHg . The melting point and MSDS are not available . The flash point is 226.3±31.5 °C .

Scientific Research Applications

Synthesis and Characterization

  • 4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has been synthesized and characterized through various methods, highlighting its versatility in the field of organic chemistry. For instance, it has been synthesized under facile conditions, leading to the formation of Schiff base derivatives. The synthesized compounds were characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, demonstrating the precise and methodical approach used in understanding the chemical properties of this compound (Mobinikhaledi et al., 2010).

Corrosion Inhibition

  • The compound has also shown promise in the field of corrosion inhibition. Research has demonstrated that 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the corrosion of mild steel in acidic solutions. This has been studied through techniques like electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM), suggesting that the compound forms a protective film on the surface of mild steel, thereby inhibiting corrosion (Orhan et al., 2012).

Antimicrobial Properties

  • The antimicrobial properties of derivatives of 1,2,4-triazole, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been a subject of interest. These compounds have been recognized for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity, making them a promising class of compounds for further research (Aksyonova-Seliuk et al., 2018).

Antitumor Properties

  • New derivatives of 1,2,4-triazole have been synthesized and studied for their antitumor properties. The research on these derivatives indicates their potential as biologically active compounds, leading to a deeper understanding of the relationship between chemical structure and biological activity (Ovsepyan et al., 2018).

Antiradical Activity

  • The antiradical activity of novel derivatives, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been studied. These compounds have been tested against DPPH, a stable free radical, and some have shown promising results, indicating their potential in combating the effects of free radicals in the body (Safonov & Nosulenko, 2021).

properties

IUPAC Name

3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTFSMASIBWVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

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